2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a fluorophenoxy group, an imidazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the imidazole derivative and an azetidine moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, while the azetidine moiety can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(trichloroacetyl)imidazole: Known for its use in biochemical assays and as a synthetic intermediate.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: Used in medicinal chemistry for the development of new therapeutic agents.
Uniqueness
2-(2-fluorophenoxy)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one is unique due to its combination of a fluorophenoxy group, an imidazole ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-18-7-6-17-15(18)24(21,22)11-8-19(9-11)14(20)10-23-13-5-3-2-4-12(13)16/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYIAYIMVDNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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